Methyl (2,3-dihydro-1H-inden-2-yl)carbamate
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Overview
Description
Methyl (2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound with the molecular formula C11H13NO2 It is a derivative of indene, a bicyclic hydrocarbon, and contains a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of 2,3-dihydro-1H-indene with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
2,3-dihydro-1H-indene+methyl isocyanate→Methyl (2,3-dihydro-1H-inden-2-yl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or other functionalized products.
Scientific Research Applications
Methyl (2,3-dihydro-1H-inden-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dihydro-1H-inden-5-ylcarbamate
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- Methyl (5R,6R)-6-iodo-2,3,4,5,6,7-hexahydro-1H-inden-5-ylcarbamate
Uniqueness
Methyl (2,3-dihydro-1H-inden-2-yl)carbamate is unique due to its specific structural features and the presence of the carbamate functional group
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl N-(2,3-dihydro-1H-inden-2-yl)carbamate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)12-10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
InChI Key |
VITCJRVBCVFLIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
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